molecular formula C22H26N4O B14595827 N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea CAS No. 61220-12-0

N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea

Cat. No.: B14595827
CAS No.: 61220-12-0
M. Wt: 362.5 g/mol
InChI Key: HGCMJFYLVUNBAE-UHFFFAOYSA-N
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Description

N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylurea group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions often include stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenylurea group.

    Substitution: The phenylurea group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the phenylurea group can produce amine derivatives.

Scientific Research Applications

N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the piperidine ring and phenylurea group can modulate enzyme activity and protein-protein interactions . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N’-phenylurea is unique due to its combination of an indole moiety, a piperidine ring, and a phenylurea group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a variety of biological activities.

Properties

CAS No.

61220-12-0

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

1-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-3-phenylurea

InChI

InChI=1S/C22H26N4O/c27-22(24-18-6-2-1-3-7-18)25-19-11-14-26(15-12-19)13-10-17-16-23-21-9-5-4-8-20(17)21/h1-9,16,19,23H,10-15H2,(H2,24,25,27)

InChI Key

HGCMJFYLVUNBAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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